CPI-1205

Description

Properties

IUPAC Name |

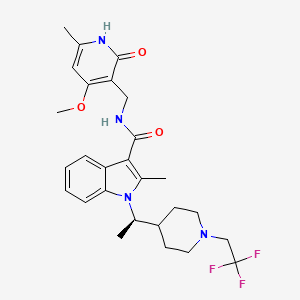

N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[(1R)-1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]indole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33F3N4O3/c1-16-13-23(37-4)21(25(35)32-16)14-31-26(36)24-18(3)34(22-8-6-5-7-20(22)24)17(2)19-9-11-33(12-10-19)15-27(28,29)30/h5-8,13,17,19H,9-12,14-15H2,1-4H3,(H,31,36)(H,32,35)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPODOLXTMDHLLC-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)C(C)C4CCN(CC4)CC(F)(F)F)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)[C@H](C)C4CCN(CC4)CC(F)(F)F)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1621862-70-1 | |

| Record name | CPI-1205 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1621862701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CPI-1205 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14581 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LIRAMETOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/455J2479FY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of CPI-1205 in B-cell Lymphoma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPI-1205 is an orally bioavailable, small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] In various hematological malignancies, including B-cell lymphomas, dysregulation of EZH2 activity is a key driver of oncogenesis. This technical guide provides a comprehensive overview of the mechanism of action of this compound in B-cell lymphoma, detailing its molecular interactions, cellular effects, and the preclinical and clinical evidence supporting its therapeutic potential.

Core Mechanism of Action: EZH2 Inhibition

The primary mechanism of action of this compound is the selective, S-adenosyl-methionine (SAM)-competitive inhibition of EZH2.[2] EZH2 catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression.[3][4] By binding to the SAM pocket of EZH2, this compound prevents the transfer of methyl groups to H3K27, leading to a global reduction in H3K27me3 levels.[1] This, in turn, results in the de-repression of PRC2 target genes, many of which are tumor suppressors involved in cell cycle control and differentiation.[3][5]

Signaling Pathway of this compound Action

Caption: this compound inhibits the PRC2 complex, leading to de-repression of tumor suppressor genes.

Quantitative Preclinical Data

Preclinical studies have demonstrated the potent and selective activity of this compound in B-cell lymphoma models. The following tables summarize key quantitative data.

| Parameter | Value | Reference |

| EZH2 (wild-type) Biochemical IC50 | 2.0 nM | [6] |

| EZH1 Biochemical IC50 | 52 nM | [6] |

| Cellular H3K27me3 Reduction EC50 | 2.5 nM (in KARPAS-422 cells) | N/A |

| Cell Proliferation GI50 | 53 nM (in KARPAS-422 cells) | N/A |

Table 1: In Vitro Potency of this compound. IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values demonstrate the potent inhibition of EZH2 and its downstream effects. GI50 represents the concentration for 50% of maximal inhibition of cell proliferation.

Downstream Cellular Effects

Inhibition of EZH2 by this compound triggers a cascade of downstream events that collectively contribute to its anti-lymphoma activity.

Cell Cycle Arrest

A key consequence of EZH2 inhibition is the de-repression of cell cycle checkpoint regulators.[3] Studies with EZH2 inhibitors have shown that the re-expression of tumor suppressor genes, such as CDKN1A (encoding p21), leads to cell cycle arrest, primarily at the G1/S or G2/M phase.[3][5] This halt in proliferation is a critical component of the anti-tumor effect.

Induction of Apoptosis

This compound treatment has been shown to induce apoptosis in B-cell lymphoma cell lines.[3][6] This programmed cell death is mediated, in part, by the upregulation of pro-apoptotic proteins. The mechanism can involve a p53-dependent pathway, where DNA damage signals, in the absence of EZH2-mediated repression, lead to the activation of apoptotic cascades.[7][8] Evidence suggests that inhibition of EZH2 can lead to the cleavage of caspase-3, a key executioner of apoptosis.[3]

Clinical Trial Data

A Phase 1, first-in-human, open-label, dose-escalation and expansion study (NCT02395601) evaluated the safety and preliminary efficacy of this compound in patients with progressive B-cell lymphomas.[2][9]

| Parameter | Data | Reference |

| Number of Patients Treated | 32 | [2] |

| Tumor Types | B-cell lymphomas | [2] |

| Best Overall Response | ||

| Complete Response (CR) | 1 | [2] |

| Stable Disease (SD) | 5 | [2] |

| Safety Profile | Generally well-tolerated with manageable adverse effects. | [2] |

Table 2: Preliminary Clinical Efficacy of this compound in B-cell Lymphoma. Data from the Phase 1 trial demonstrated early signs of anti-tumor activity.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of EZH2 inhibitors. Below are representative protocols for key experiments.

EZH2 Histone Methyltransferase (HMT) Assay

This biochemical assay quantifies the enzymatic activity of EZH2 and the inhibitory potential of compounds like this compound.

Principle: The assay measures the transfer of a tritiated methyl group from [³H]-S-adenosyl-L-methionine (SAM) to a histone H3 peptide substrate by the PRC2 complex.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, DTT, and MgCl₂. Add the PRC2 enzyme complex, the histone H3 peptide substrate, and varying concentrations of this compound or vehicle control (DMSO).

-

Reaction Initiation: Initiate the reaction by adding [³H]-SAM.

-

Incubation: Incubate the reaction mixture at 30°C for 1 hour.

-

Reaction Termination: Stop the reaction by adding trichloroacetic acid (TCA).

-

Detection: Transfer the reaction mixture to a filter plate to capture the methylated histone peptide. Wash the plate to remove unincorporated [³H]-SAM. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Cellular H3K27me3 Western Blot Assay

This assay measures the level of global H3K27 trimethylation within cells following treatment with an EZH2 inhibitor.

Principle: Western blotting is used to detect and quantify the levels of H3K27me3 relative to total histone H3.

Protocol:

-

Cell Culture and Treatment: Seed B-cell lymphoma cells (e.g., KARPAS-422) and treat with a dose-range of this compound or DMSO for 72-96 hours.

-

Histone Extraction: Harvest the cells and perform acid extraction of histones from the nuclear fraction.

-

Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with a primary antibody specific for H3K27me3. Subsequently, incubate with a secondary HRP-conjugated antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Normalization: Strip the membrane and re-probe with an antibody against total histone H3 to ensure equal loading.

-

Densitometry: Quantify the band intensities to determine the relative reduction in H3K27me3.

Experimental Workflow Visualization

Caption: A typical workflow for the preclinical and clinical development of an EZH2 inhibitor.

Conclusion

This compound represents a targeted therapeutic approach for B-cell lymphomas driven by aberrant EZH2 activity. Its mechanism of action, centered on the inhibition of EZH2 methyltransferase activity, leads to the reactivation of tumor suppressor genes, resulting in cell cycle arrest and apoptosis. Preclinical data have established its potency and selectivity, and early clinical findings suggest a manageable safety profile with signs of anti-tumor activity. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in this patient population.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. EZH2 is required for germinal center formation and somatic EZH2 mutations promote lymphoid transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EZH2 inhibition re-sensitizes multidrug resistant B-cell lymphomas to etoposide mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. A Phase I Study of this compound, a Small Molecule Inhibitor of EZH2, in Patients with B-Cell Lymphomas | Dana-Farber Cancer Institute [dana-farber.org]

CPI-1205: A Technical Guide to a Selective EZH2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of CPI-1205, a potent and selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. This document details the mechanism of action, selectivity, and preclinical and clinical data associated with this compound, offering valuable insights for researchers in oncology and drug development.

Core Concepts: Mechanism of Action and Selectivity

This compound is an orally bioavailable, indole-based small molecule that functions as a reversible and S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[2][3] This methylation event leads to chromatin compaction and transcriptional repression of target genes, including tumor suppressor genes. In various cancers, EZH2 is overexpressed or harbors gain-of-function mutations, leading to aberrant gene silencing and promoting tumorigenesis.[2][3]

By competitively binding to the SAM pocket of EZH2, this compound blocks its methyltransferase activity, leading to a global reduction in H3K27me3 levels.[1] This, in turn, reactivates the expression of silenced tumor suppressor genes, inducing cell cycle arrest, apoptosis, and differentiation in cancer cells.[1] this compound has demonstrated activity against both wild-type and mutated forms of EZH2.[2]

Quantitative Data Summary

The inhibitory activity and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Target | Assay Type | IC50 (nM) | Reference |

| EZH2 (Wild-Type) | Biochemical | 2 | [4] |

| EZH1 | Biochemical | 52 | [4] |

| H3K27me3 Reduction (HeLa cells) | Cellular | 32 (EC50) | [4] |

Table 1: Biochemical and Cellular Activity of this compound.

Preclinical and Clinical Evaluation

This compound has undergone preclinical evaluation in various cancer models and has been investigated in clinical trials.

Preclinical Studies

In preclinical studies, this compound has demonstrated anti-proliferative effects in both lymphoma and prostate cancer cell models.[5] In a xenograft model of EZH2 mutant diffuse large B-cell lymphoma (DLBCL) using KARPAS-422 cells, treatment with this compound resulted in significant tumor growth inhibition.[1] This anti-tumor activity was accompanied by a dose-dependent reduction in H3K27me3 levels within the tumor tissue, confirming target engagement in vivo.[1]

Clinical Studies

The most prominent clinical investigation of this compound was the Phase 1b/2 ProSTAR study (NCT03480646).[2][6] This multicenter, open-label study evaluated this compound in combination with either enzalutamide (B1683756) or abiraterone/prednisone in patients with metastatic castration-resistant prostate cancer (mCRPC) who had progressed on a prior novel androgen receptor signaling inhibitor.[2][7] The Phase 1b portion of the study aimed to determine the safety, tolerability, and recommended Phase 2 dose (RP2D) of the combination therapies.[2] While the combination was found to be well-tolerated with a manageable safety profile, the Phase 2 portion of the study was discontinued (B1498344) due to a lack of efficacy.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

Biochemical EZH2 Inhibition Assay (Radiometric)

This assay quantifies the enzymatic activity of EZH2 and the inhibitory potential of this compound in a cell-free system.

Materials:

-

Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)

-

Histone H3 (1-25) peptide substrate

-

S-[³H-methyl]-adenosyl-L-methionine ([³H]-SAM)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 0.01% Triton X-100, 100 mM NaCl)

-

SAM (unlabeled)

-

96-well filter plates

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the diluted this compound or DMSO (vehicle control).

-

Add the PRC2 complex and histone H3 peptide substrate to the wells.

-

Pre-incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the reaction by adding a high concentration of unlabeled SAM.

-

Transfer the reaction mixture to a filter plate to capture the methylated histone H3 peptide.

-

Wash the filter plate multiple times to remove unincorporated [³H]-SAM.

-

Add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., KARPAS-422)

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%).

-

Remove the existing medium and add the medium containing the different concentrations of this compound or vehicle control to the wells.

-

Incubate the plates for a period that allows for multiple cell doublings (e.g., 6-7 days), as the effects of EZH2 inhibitors on cell proliferation can be delayed.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot for H3K27me3

This assay measures the levels of global H3K27 trimethylation in cells following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with various concentrations of this compound for a specified duration (e.g., 72-96 hours).

-

Harvest the cells and lyse them in RIPA buffer.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

Normalize the protein amounts and prepare lysates with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against H3K27me3 and total Histone H3 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and perform densitometric analysis to quantify the H3K27me3 levels relative to the total Histone H3 loading control.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or nude mice)

-

Cancer cell line (e.g., KARPAS-422)

-

Matrigel (optional)

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Calipers

-

Animal balance

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.

-

Monitor tumor growth regularly by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width²)/2.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 160 mg/kg, twice daily) or vehicle control to the respective groups via oral gavage.

-

Monitor tumor growth and the body weight of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for H3K27me3) and histological examination.

-

Analyze the tumor growth inhibition data to assess the efficacy of this compound.

Visualizations

EZH2 Signaling Pathway

References

- 1. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 2. researchgate.net [researchgate.net]

- 3. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (this compound), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 8. medium.com [medium.com]

The Role of CPI-1205 in Histone H3K27 Methylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of CPI-1205 (Lirametostat), a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator responsible for the methylation of histone H3 on lysine (B10760008) 27 (H3K27). Dysregulation of EZH2 activity is implicated in the pathogenesis of various malignancies, making it a compelling therapeutic target. This document details the mechanism of action of this compound, summarizes its preclinical and clinical data, provides detailed experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Introduction to EZH2 and H3K27 Methylation

Histone modifications are fundamental to the regulation of gene expression. The methylation of histone H3 at lysine 27 (H3K27) is a critical repressive mark that leads to chromatin compaction and transcriptional silencing.[1] This methylation is primarily catalyzed by the enzymatic activity of EZH2, the core catalytic component of the PRC2 complex.[2][3] The PRC2 complex, which also includes core subunits SUZ12, EED, and RBBP4/7, plays a crucial role in normal development, stem cell pluripotency, and cell fate decisions.[4][5]

In numerous cancers, including B-cell lymphomas and various solid tumors, EZH2 is overexpressed or harbors gain-of-function mutations.[6][7] This aberrant EZH2 activity leads to increased levels of H3K27 trimethylation (H3K27me3), resulting in the silencing of tumor suppressor genes and promoting uncontrolled cell proliferation.[1][8] Therefore, inhibiting EZH2 presents a promising therapeutic strategy to reactivate silenced tumor suppressor genes and halt cancer progression.[9]

This compound: A Potent and Selective EZH2 Inhibitor

This compound is an orally bioavailable small molecule that acts as a selective inhibitor of EZH2.[10][11] It functions by competing with the S-adenosyl-L-methionine (SAM) cofactor for binding to the SET domain of EZH2, thereby preventing the transfer of a methyl group to H3K27.[7][12] This inhibition is effective against both wild-type and mutated forms of EZH2.[11][13] By blocking EZH2's catalytic activity, this compound leads to a global reduction in H3K27me3 levels, which in turn reactivates the expression of PRC2-target genes.[11]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing insights into its potency, selectivity, and cellular activity.

| Parameter | Value | Assay Type | Notes |

| Biochemical IC50 (EZH2) | 2 nM | Enzymatic Assay | Half-maximal inhibitory concentration against purified EZH2 enzyme.[10][14][15] |

| Biochemical IC50 (EZH1) | 52 nM | Enzymatic Assay | Demonstrates selectivity for EZH2 over the closely related EZH1.[10][13] |

| Cellular EC50 (H3K27me3 reduction) | 32 nM | Cell-Based Assay | Effective concentration to reduce H3K27me3 levels by 50% in cells.[13][14] |

Table 1: Potency and Selectivity of this compound

| Parameter | Value | Species | Notes |

| Oral Bioavailability (F%) | 44.6% | Rat | Percentage of the orally administered dose that reaches systemic circulation.[10] |

| Oral Bioavailability (F%) | 46.2% | Dog | [10] |

| Clearance (L/h/kg) | 3.19 | Rat | Rate of drug removal from the body.[10] |

| Clearance (L/h/kg) | 1.41 | Dog | [10] |

Table 2: Pharmacokinetic Properties of this compound

Signaling Pathways and Experimental Workflows

EZH2 Signaling Pathway and Mechanism of this compound Inhibition

The following diagram illustrates the canonical PRC2 signaling pathway and the point of intervention for this compound.

Experimental Workflow for EZH2 Inhibitor Characterization

The following diagram outlines a typical workflow for the preclinical characterization of an EZH2 inhibitor like this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound and other EZH2 inhibitors.

Biochemical EZH2 Enzymatic Assay (Radiometric)

This assay measures the enzymatic activity of the PRC2 complex by quantifying the transfer of a radiolabeled methyl group from [³H]-SAM to a histone H3 peptide substrate.

Materials:

-

Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RBBP4, and AEBP2)

-

Biotinylated Histone H3 (1-25) peptide substrate

-

[³H]-S-adenosyl-L-methionine ([³H]-SAM)

-

S-adenosyl-L-homocysteine (SAH) for standard curve

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 1 mM DTT, 0.01% Tween-20

-

Stop Solution: 500 µM SAH in Assay Buffer

-

96-well microplates

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

-

In a 96-well plate, add the diluted this compound or vehicle control (DMSO).

-

Add the PRC2 complex and the histone H3 peptide substrate to each well.

-

Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding [³H]-SAM to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the reaction by adding the Stop Solution.

-

Transfer the reaction mixture to a streptavidin-coated filter plate to capture the biotinylated histone H3 peptide.

-

Wash the filter plate multiple times with wash buffer to remove unincorporated [³H]-SAM.

-

Add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell-Based H3K27me3 Western Blot Assay

This assay quantifies the levels of global H3K27me3 in cells following treatment with an EZH2 inhibitor.

Materials:

-

Cancer cell line of interest (e.g., Karpas-422, a B-cell lymphoma line)

-

Complete cell culture medium

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels (e.g., 15%)

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K27me3 and anti-Total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO) for 72-96 hours.

-

Harvest the cells and lyse them with RIPA buffer.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 15% gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (anti-H3K27me3 and anti-Total H3) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize the H3K27me3 signal to the Total Histone H3 signal to determine the dose-dependent reduction in H3K27me3.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the effect of EZH2 inhibition on cell proliferation and viability by measuring the intracellular ATP levels.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Opaque-walled 96-well plates

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.

-

Allow the cells to adhere and grow for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Add the diluted this compound or vehicle control (DMSO) to the respective wells.

-

Incubate the plate for 6-14 days, as the anti-proliferative effects of EZH2 inhibitors can be slow to manifest. Replenish the medium with fresh inhibitor every 3-4 days.

-

On the day of analysis, equilibrate the plate to room temperature for 30 minutes.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value for cell growth inhibition.

In Vivo Xenograft Tumor Model

This study evaluates the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., CB-17 SCID)

-

Cancer cell line for implantation (e.g., Karpas-422)

-

Matrigel (optional)

-

This compound formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5-10 million cells in sterile PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally (e.g., 160 mg/kg, twice daily) to the treatment group.[14] Administer the vehicle to the control group.

-

Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Continue treatment for a predetermined period (e.g., 21-28 days).

-

At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., H3K27me3 levels by Western blot or immunohistochemistry).

-

Compare the tumor growth inhibition in the this compound-treated group to the vehicle-treated group to assess anti-tumor efficacy.

Clinical Development and Future Directions

This compound has been evaluated in Phase 1 and Phase 2 clinical trials for the treatment of various hematological malignancies and solid tumors, including B-cell lymphomas and metastatic castration-resistant prostate cancer (mCRPC).[16][17][18] These studies have explored its safety, tolerability, pharmacokinetic and pharmacodynamic profiles, and preliminary efficacy, both as a monotherapy and in combination with other anti-cancer agents.[16][17]

The development of EZH2 inhibitors like this compound represents a significant advancement in epigenetic therapy for cancer. Future research will likely focus on identifying predictive biomarkers of response, exploring novel combination strategies to overcome resistance, and expanding the therapeutic application of EZH2 inhibitors to a broader range of malignancies.

Conclusion

This compound is a potent and selective EZH2 inhibitor that effectively reduces H3K27 methylation, leading to the reactivation of silenced tumor suppressor genes and subsequent anti-tumor activity. The data and protocols presented in this technical guide provide a comprehensive resource for researchers, scientists, and drug development professionals working on EZH2-targeted therapies. The continued investigation of this compound and other EZH2 inhibitors holds significant promise for the future of cancer treatment.

References

- 1. benchchem.com [benchchem.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 8. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]

- 9. Histone western blot protocol | Abcam [abcam.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. EZH2 inhibition decreases neuroblastoma proliferation and in vivo tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 13. OUH - Protocols [ous-research.no]

- 14. bellbrooklabs.com [bellbrooklabs.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]

- 18. news-medical.net [news-medical.net]

Investigating the Antineoplastic Activity of CPI-1205: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPI-1205, also known as lirametostat, is a potent and selective, orally bioavailable small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). This methylation event leads to transcriptional repression of target genes. In various malignancies, including B-cell lymphomas and castration-resistant prostate cancer, EZH2 is often overexpressed or harbors activating mutations, leading to aberrant gene silencing and promoting cancer cell proliferation and survival. This compound is designed to reverse this pathological gene silencing and restore normal cellular processes. This technical guide provides an in-depth overview of the preclinical and clinical antineoplastic activity of this compound, its mechanism of action, and the experimental methodologies used in its investigation.

Quantitative Data Summary

The following tables summarize the key quantitative data on the activity of this compound from preclinical and clinical studies.

Table 1: Preclinical Activity of this compound

| Parameter | Value | Cell Line/Model | Reference |

| IC50 (EZH2) | 2 nM | Biochemical Assay | [1] |

| IC50 (EZH1) | 52 nM | Biochemical Assay | [1] |

| EC50 (H3K27me3 reduction) | 32 nM | HeLa Cells | |

| In Vivo Efficacy | Tumor regression | KARPAS-422 B-cell lymphoma xenograft mouse model (160 mg/kg, oral, twice daily) |

Table 2: Clinical Trial Data for this compound

| Trial Identifier | Cancer Type | Phase | Key Findings | Reference |

| NCT02395601 | B-cell Lymphoma | 1 | Out of 32 patients treated, 1 achieved a complete response (CR) and 5 achieved stable disease (SD). The half-life of this compound was approximately 3 hours, and it was generally well-tolerated with most adverse events being grade 2 or lower. | [2] |

| ProSTAR (NCT03480646) | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | 1b/2 | The study evaluated this compound in combination with enzalutamide (B1683756) or abiraterone/prednisone. Dosing cohorts included this compound 800 mg TID or 400 mg BID with cobicistat. One dose-limiting toxicity (asymptomatic reversible ALT increase, Grade 4) was reported. Common drug-related adverse events (≥10%) were low-grade diarrhea, fatigue, and nausea. Evidence of clinical activity, including PSA reductions and RECIST responses, was observed. | [3][4][5] |

Mechanism of Action and Signaling Pathway

This compound exerts its antineoplastic effects by competitively inhibiting the S-adenosyl-methionine (SAM) binding pocket of EZH2, thereby preventing the transfer of a methyl group to histone H3 at lysine 27. This leads to a global reduction in H3K27me3 levels, which in turn reactivates the expression of silenced tumor suppressor genes.

In Diffuse Large B-cell Lymphoma (DLBCL), EZH2 is known to repress genes that control cell cycle checkpoints and B-cell differentiation.[6][7] By inhibiting EZH2, this compound can lead to the upregulation of these genes, resulting in cell cycle arrest and promoting differentiation away from a proliferative state.

In castration-resistant prostate cancer (CRPC), EZH2 has been shown to act as a coactivator of the androgen receptor (AR), a key driver of prostate cancer progression.[8][9] EZH2 can also regulate genes involved in DNA repair, contributing to treatment resistance.[8] Inhibition of EZH2 by this compound may therefore disrupt AR signaling and sensitize cancer cells to other therapies.

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of this compound are provided below.

Cell Viability Assay (Representative Protocol)

This protocol describes a typical MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the viability of cancer cell lines.

-

Cell Seeding:

-

Culture cancer cells (e.g., KARPAS-422) in appropriate growth medium.

-

Trypsinize and count the cells.

-

Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Normalize the absorbance values to the vehicle control.

-

Plot the normalized values against the log of the inhibitor concentration to determine the IC50 value.

-

Western Blotting for H3K27me3 (Representative Protocol)

This protocol outlines the steps for assessing the levels of H3K27me3 in cells treated with this compound.

-

Cell Lysis and Histone Extraction:

-

Treat cells with various concentrations of this compound for a specified time (e.g., 48-72 hours).

-

Harvest the cells and perform histone extraction using an acid extraction method or a commercial kit.

-

Determine the protein concentration of the histone extracts using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 15-20 µg of histone extract by boiling in Laemmli buffer.

-

Separate the proteins on a 15% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop the blot using an ECL substrate.

-

To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total Histone H3.

-

KARPAS-422 Xenograft Mouse Model (Representative Protocol)

This protocol provides a general framework for an in vivo study using a xenograft model of B-cell lymphoma.[10][11]

-

Cell Implantation:

-

Harvest KARPAS-422 cells during their exponential growth phase.

-

Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel.

-

Subcutaneously inject 5-10 million cells into the flank of immunocompromised mice (e.g., NOD/SCID).

-

-

Tumor Growth and Treatment:

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 160 mg/kg) orally, twice daily. The control group receives the vehicle.

-

-

Efficacy Assessment:

-

Measure tumor volume with calipers 2-3 times per week.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for H3K27me3).

-

Experimental and Logical Workflows

The investigation of this compound follows a logical progression from preclinical characterization to clinical evaluation.

Caption: Drug development workflow for this compound.

Conclusion

This compound is a promising antineoplastic agent that targets the epigenetic regulator EZH2. Preclinical studies have demonstrated its high potency and selectivity, leading to tumor regression in animal models of B-cell lymphoma. Early-stage clinical trials have shown evidence of clinical activity and a manageable safety profile in patients with B-cell lymphomas and metastatic castration-resistant prostate cancer. The ongoing and future clinical evaluation of this compound, both as a monotherapy and in combination with other agents, will be crucial in defining its role in the treatment of various cancers. The detailed experimental protocols and workflows provided in this guide are intended to support further research and development in this area.

References

- 1. Frontiers | Increased AR expression in castration-resistant prostate cancer rapidly induces AR signaling reprogramming with the collaboration of EZH2 [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. ascopubs.org [ascopubs.org]

- 4. researchgate.net [researchgate.net]

- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 6. targetedonc.com [targetedonc.com]

- 7. EZH2 is required for germinal center formation and somatic EZH2 mutations promote lymphoid transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. EZH2 oncogenic activity in castration-resistant prostate cancer cells is Polycomb-independent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

CPI-1205 for Metastatic Castration-Resistant Prostate Cancer: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CPI-1205 is a potent and selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] In the context of metastatic castration-resistant prostate cancer (mCRPC), EZH2 has emerged as a compelling therapeutic target due to its dual role in promoting tumor progression. EZH2 not only acts canonically to repress tumor suppressor genes but also functions non-canonically as a co-activator of the androgen receptor (AR), a key driver of prostate cancer growth.[3][4][5][6][7][8] This dual mechanism provided a strong rationale for the clinical development of this compound in mCRPC, particularly in combination with anti-androgen therapies.

The ProSTAR (NCT03480646) clinical trial, a Phase Ib/II study, was initiated to evaluate the safety and efficacy of this compound in combination with enzalutamide (B1683756) or abiraterone (B193195)/prednisone (B1679067) in patients with mCRPC.[9][10] While preclinical data demonstrated synergistic anti-tumor activity, the ProSTAR trial was ultimately discontinued (B1498344) in 2020 due to a lack of sufficient clinical efficacy. This whitepaper provides an in-depth technical overview of this compound, including its mechanism of action, preclinical evidence, and a detailed summary of the ProSTAR clinical trial design and outcomes.

Introduction: The Rationale for Targeting EZH2 in mCRPC

Metastatic castration-resistant prostate cancer remains a significant clinical challenge, with resistance to androgen deprivation therapy (ADT) and second-generation anti-androgen agents being a major hurdle. Epigenetic dysregulation is increasingly recognized as a key driver of therapeutic resistance and disease progression. EZH2, a histone methyltransferase, is frequently overexpressed in advanced prostate cancer and its elevated expression is associated with poor prognosis.[2][11]

The therapeutic rationale for targeting EZH2 in mCRPC is twofold:

-

Canonical PRC2-dependent pathway: As the catalytic core of the PRC2 complex, EZH2 mediates the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a repressive epigenetic mark. This leads to the silencing of tumor suppressor genes, promoting cancer cell proliferation and survival.

-

Non-canonical PRC2-independent pathway: In prostate cancer, EZH2 can also function independently of the PRC2 complex as a transcriptional co-activator for the androgen receptor. This non-canonical activity enhances AR signaling, even in the castrate setting, contributing to resistance to anti-androgen therapies.[3][4][6][8]

This compound was developed as a potent and selective inhibitor of EZH2's methyltransferase activity, with the aim of simultaneously reactivating tumor suppressor genes and attenuating AR signaling, thereby overcoming therapeutic resistance.[1][2]

Mechanism of Action of this compound

This compound is an orally bioavailable, cofactor-competitive inhibitor of EZH2.[2] It binds to the S-adenosyl-L-methionine (SAM) binding pocket of EZH2, preventing the transfer of methyl groups to its histone and non-histone substrates. By inhibiting the catalytic activity of EZH2, this compound is designed to reverse the epigenetic silencing of tumor suppressor genes and disrupt the non-canonical co-activation of the androgen receptor.

Preclinical Studies

In Vitro Studies

Preclinical studies in prostate cancer cell lines demonstrated that this compound exhibited potent anti-proliferative effects.[2][11] Furthermore, these studies revealed a synergistic effect when this compound was combined with anti-androgen agents like enzalutamide. This synergy is attributed to the dual inhibition of both the canonical and non-canonical functions of EZH2.

In Vivo Models

In vivo studies utilizing prostate cancer xenograft models in mice showed that this compound, both as a single agent and in combination with AR signaling inhibitors, could significantly inhibit tumor growth.[3] These preclinical findings provided the foundational evidence to proceed with clinical trials in mCRPC patients.

Experimental Protocols (Representative)

While specific, detailed protocols from the preclinical studies of this compound are proprietary and not publicly available, the following represents a standard methodology for the types of experiments conducted.

Cell Proliferation Assays:

-

Cell Lines: Human prostate cancer cell lines (e.g., LNCaP, C4-2B, 22Rv1) are cultured under standard conditions.

-

Treatment: Cells are treated with varying concentrations of this compound, enzalutamide, or a combination of both.

-

Analysis: Cell viability is assessed at various time points (e.g., 24, 48, 72 hours) using assays such as MTT or CellTiter-Glo.

-

Endpoint: Determination of IC50 values and assessment of synergy using methods like the Chou-Talalay combination index.

Western Blot Analysis:

-

Purpose: To assess the levels of key proteins in the signaling pathways.

-

Procedure: Protein lysates from treated and untreated cells are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against EZH2, AR, PSA, H3K27me3, and a loading control (e.g., GAPDH).

Chromatin Immunoprecipitation (ChIP) Assays:

-

Purpose: To investigate the binding of EZH2 and AR to the chromatin of target genes.

-

Procedure: Cells are treated with this compound, and chromatin is cross-linked. The chromatin is then sheared and immunoprecipitated with antibodies against EZH2 or AR. The precipitated DNA is then analyzed by qPCR or sequencing (ChIP-seq) to identify the genomic regions where these proteins are bound.

Xenograft Tumor Models:

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.

-

Tumor Implantation: Human prostate cancer cells are subcutaneously injected into the flanks of the mice.

-

Treatment: Once tumors reach a specified size, mice are randomized to receive vehicle control, this compound, enzalutamide, or the combination, administered orally.

-

Analysis: Tumor volume is measured regularly. At the end of the study, tumors are excised for histological and molecular analysis.

The ProSTAR Clinical Trial (NCT03480646)

The ProSTAR trial was a multicenter, open-label, Phase Ib/II study designed to evaluate the safety, tolerability, and preliminary efficacy of this compound in combination with either enzalutamide or abiraterone/prednisone in patients with mCRPC who had progressed on a prior novel anti-androgen therapy.[9][10]

Study Design and Objectives

The Phase Ib portion of the study was a dose-escalation phase to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D) of this compound in combination with standard doses of enzalutamide or abiraterone/prednisone.[2][11] The Phase II portion was intended to be a randomized study to further evaluate the efficacy of the combination therapy.

Primary Objectives (Phase Ib):

-

To determine the MTD and RP2D of this compound in combination with enzalutamide or abiraterone/prednisone.

-

To assess the safety and tolerability of the combination therapies.

Secondary Objectives (Phase Ib):

-

To characterize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound in combination.

-

To evaluate the preliminary anti-tumor activity of the combination therapies, including PSA response, circulating tumor cell (CTC) counts, and objective response rate (ORR) by RECIST criteria.[11]

Patient Population

Key inclusion criteria for the ProSTAR trial included:

-

Histologically confirmed adenocarcinoma of the prostate with metastatic disease.

-

Progressive mCRPC despite ongoing androgen deprivation therapy.

-

Prior treatment with at least one second-generation androgen inhibitor (e.g., abiraterone or enzalutamide).[10]

-

ECOG performance status of 0-1.

Treatment Regimens

In the Phase Ib dose-escalation cohorts, patients received oral this compound at various doses, either twice or three times daily, in combination with the standard oral dose of either enzalutamide (160 mg once daily) or abiraterone (1000 mg once daily) with prednisone (5 mg twice daily).[2][11] Some cohorts also included the CYP3A4 inhibitor cobicistat (B1684569) to potentially boost the exposure of this compound.

Clinical Data Summary

The following tables summarize the key quantitative data from the Phase Ib portion of the ProSTAR trial as presented in publicly available abstracts.

Table 1: Patient Demographics and Baseline Characteristics (Phase Ib)

| Characteristic | Value |

| Number of Patients | 35 |

| Median Age (years) | 72 |

| ECOG Performance Status 0/1 | 63% / 37% |

| Prior Taxane Chemotherapy for mCRPC | 17% |

| AR-V7 Positive | 37% |

| Unfavorable CTC Count at Baseline | 60% |

Data as of November 16, 2018.

Table 2: Safety and Tolerability - Treatment-Emergent Adverse Events (TEAEs) ≥10% (Phase Ib)

| Adverse Event | Any Grade | Grade ≥3 |

| Diarrhea | 31% | - |

| Fatigue | 26% | 6% |

| Nausea | 26% | 3% |

| Decreased Appetite | 14% | - |

| Elevated ALT | - | 6% |

Data as of November 16, 2018.

Table 3: Preliminary Efficacy Results (Phase Ib)

| Efficacy Endpoint | Observation |

| PSA Reduction | Cases of >80% reduction observed |

| CTC Reduction | Cases of ≥30% reduction observed |

| RECIST Response | RECIST responses were observed |

Data as of November 16, 2018. Note: Specific percentages for efficacy endpoints were not consistently reported in the available abstracts.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic analyses were planned to characterize the absorption, distribution, metabolism, and excretion of this compound when administered in combination with enzalutamide or abiraterone. Pharmacodynamic assessments included the measurement of H3K27me3 levels in peripheral blood mononuclear cells (PBMCs) and circulating tumor cells (CTCs) as a biomarker of EZH2 target engagement. Preliminary results indicated that both this compound dosing regimens resulted in significant target engagement, as evidenced by reduced H3K27me3 levels.

Discontinuation of the ProSTAR Trial

In 2020, the development of this compound for mCRPC and the ProSTAR trial were discontinued due to a lack of sufficient clinical efficacy to warrant further investigation.

Conclusion and Future Perspectives

This compound represented a rational and scientifically well-grounded approach to treating mCRPC by targeting the dual oncogenic functions of EZH2. The preclinical data were promising, suggesting a synergistic effect with established anti-androgen therapies. However, the translation of this preclinical promise into clinical benefit proved to be challenging, ultimately leading to the discontinuation of the ProSTAR trial.

The outcome of the this compound program underscores the complexities of targeting epigenetic regulators in cancer and the inherent difficulties in translating preclinical findings to the clinical setting. Despite the negative result for this compound in mCRPC, the scientific rationale for targeting EZH2 in prostate cancer, particularly its non-canonical, AR-co-activating function, remains an area of active research. Future efforts may focus on the development of next-generation EZH2 inhibitors with different pharmacological properties or on identifying specific patient subpopulations who are most likely to benefit from this therapeutic strategy. A deeper understanding of the intricate interplay between the epigenome and androgen receptor signaling will be crucial for the successful development of novel therapies for advanced prostate cancer.

References

- 1. Polycomb- and Methylation-Independent Roles of EZH2 as a Transcription Activator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pcf.org [pcf.org]

- 4. Combining EZH2 and HDAC inhibitors to target castration-resistant prostate cancers | PLOS Biology [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Dual targeting of EZH2 and androgen receptor as a novel therapy for castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Going beyond Polycomb: EZH2 Functions in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. ASCO – American Society of Clinical Oncology [asco.org]

Unraveling the Dichotomy of EZH2: A Technical Guide to its Non-Canonical Functions and the Impact of CPI-1205

For Immediate Release

CAMBRIDGE, Mass. – [Current Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the non-canonical functions of the Enhancer of Zeste Homolog 2 (EZH2) and the therapeutic implications of the EZH2 inhibitor, CPI-1205 (Lirametostat). This whitepaper details the molecular mechanisms distinguishing EZH2's dual roles in gene regulation and provides a critical analysis of how this compound, a potent catalytic inhibitor, selectively targets its canonical methyltransferase activity while leaving its non-canonical functions largely unperturbed.

Executive Summary

Enhancer of Zeste Homolog 2 (EZH2) is a well-established epigenetic regulator and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Its canonical function involves the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), leading to transcriptional repression. However, a growing body of evidence reveals that EZH2 also possesses non-canonical functions, acting as a transcriptional co-activator independent of its methyltransferase activity. These non-canonical roles are implicated in driving tumorigenesis in various cancers, including prostate and breast cancer. This compound is a selective, orally bioavailable small molecule inhibitor of EZH2's catalytic activity. While it has shown promise in targeting cancers dependent on the canonical EZH2 pathway, its impact on the non-canonical functions is limited. This guide explores this dichotomy, presenting quantitative data, detailed experimental protocols, and visual workflows to elucidate the complex biology of EZH2 and the specific mechanism of action of this compound.

The Dual Nature of EZH2: Canonical vs. Non-Canonical Functions

EZH2's role in cancer is multifaceted, acting as both a gene silencer and a gene activator depending on the cellular context.

Canonical Function: The PRC2-Dependent Gene Silencer

In its canonical role, EZH2 is the enzymatic engine of the PRC2 complex. By catalyzing the trimethylation of H3K27, it establishes a repressive chromatin state, leading to the silencing of target genes. This function is crucial for normal development and cell differentiation, but its dysregulation is a hallmark of many cancers.

Non-Canonical Functions: A Methyltransferase-Independent Transcriptional Co-activator

Beyond its role in PRC2, EZH2 can directly interact with and co-activate various transcription factors, promoting the expression of oncogenes. These interactions are independent of EZH2's catalytic SET domain and are therefore not directly inhibited by catalytic EZH2 inhibitors. Key non-canonical pathways include:

-

Androgen Receptor (AR) Signaling: In prostate cancer, EZH2 can function as a co-activator for the androgen receptor, driving the expression of AR target genes and promoting tumor growth. This interaction can contribute to resistance to androgen deprivation therapy.

-

NF-κB Signaling: In triple-negative breast cancer and other malignancies, EZH2 can interact with components of the NF-κB pathway, such as RelA and RelB, to activate the expression of pro-inflammatory and pro-survival genes.

-

cMyc-driven Transcription: EZH2 has been shown to bind to cMyc and co-activate its target genes, a function that is critical for the growth of certain leukemias and is insensitive to EZH2 catalytic inhibitors.

-

STAT3 Activation: EZH2 can also methylate non-histone proteins, such as STAT3, leading to its activation and the promotion of tumorigenesis in glioblastoma and other cancers.

This compound (Lirametostat): A Selective Inhibitor of EZH2's Canonical Function

This compound is a potent and selective inhibitor of the EZH2 methyltransferase activity. It competes with the cofactor S-adenosylmethionine (SAM), thereby preventing the trimethylation of H3K27.

Mechanism of Action

This compound specifically targets the catalytic SET domain of EZH2. By blocking its enzymatic activity, this compound leads to a global reduction in H3K27me3 levels, resulting in the de-repression of PRC2 target genes.

Quantitative Impact on Canonical Function

Preclinical and clinical studies have demonstrated the on-target efficacy of this compound in reducing H3K27me3 levels.

| Parameter | Cell Line / Study | Value | Reference |

| Biochemical IC50 | Recombinant EZH2 | 2.4 nM | [1] |

| Cellular EC50 (H3K27me3 reduction) | G401 cells | 16 nM | [1] |

| Target Engagement (H3K27me3 reduction) | Patient PBMCs and CTCs (ProSTAR Trial) | Significant reduction observed | [2][3] |

| Clinical Response (ProSTAR Trial) | mCRPC patients | Cases of >80% PSA reduction and CTC reduction | [2][3] |

| Clinical Response (Phase 1 B-cell Lymphoma) | B-cell lymphoma patients | 1 Complete Response, 5 Stable Disease | [4] |

The Limited Impact of this compound on Non-Canonical EZH2 Functions

A critical aspect for drug development professionals to understand is that the efficacy of catalytic EZH2 inhibitors like this compound is likely limited to cancers driven by the canonical PRC2 pathway. The non-canonical, methyltransferase-independent functions of EZH2 are not directly targeted by this class of drugs.

This is because this compound does not prevent the protein-protein interactions that underpin EZH2's role as a transcriptional co-activator. For example, studies have shown that EZH2 catalytic inhibitors fail to suppress the EZH2-cMyc interaction and the activation of their co-regulated genes[5]. This highlights a potential mechanism of resistance to EZH2 catalytic inhibitors and underscores the need for alternative therapeutic strategies, such as proteolysis-targeting chimeras (PROTACs) that can degrade the entire EZH2 protein, to address both its canonical and non-canonical oncogenic activities.

Experimental Protocols

To facilitate further research in this area, this guide provides detailed methodologies for key experiments used to study EZH2 functions.

Co-Immunoprecipitation (Co-IP) to Detect EZH2 Protein-Protein Interactions

This protocol is designed to identify and validate the interaction between EZH2 and its non-canonical binding partners.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-EZH2, anti-AR, anti-p65 (for NF-κB), anti-cMyc

-

Control IgG antibody (from the same species as the primary antibody)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 0.1 M glycine, pH 2.5)

-

Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

-

SDS-PAGE gels and Western blot reagents

Procedure:

-

Cell Lysis: Harvest and lyse cells in ice-cold lysis buffer.

-

Pre-clearing: (Optional) Incubate cell lysate with control IgG and Protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody against the protein of interest (e.g., anti-EZH2) overnight at 4°C.

-

Complex Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.

-

Washing: Pellet the beads using a magnetic stand and wash several times with wash buffer to remove unbound proteins.

-

Elution: Elute the protein complexes from the beads using elution buffer.

-

Neutralization: Immediately neutralize the eluate with neutralization buffer.

-

Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the expected interacting partners (e.g., anti-AR, anti-p65).

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for EZH2 Target Gene Identification

This protocol allows for the genome-wide identification of EZH2 binding sites, distinguishing between canonical (H3K27me3-marked) and non-canonical (co-activator) targets.

Materials:

-

Formaldehyde (B43269) (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis and nuclear lysis buffers

-

Chromatin shearing buffer

-

Sonication equipment

-

ChIP-grade antibodies: anti-EZH2, anti-H3K27me3, anti-AR, anti-p65

-

Control IgG antibody

-

Protein A/G magnetic beads

-

ChIP wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Next-generation sequencing library preparation kit

Procedure:

-

Cross-linking: Cross-link protein-DNA complexes in live cells with formaldehyde.

-

Cell Lysis and Chromatin Shearing: Isolate nuclei and shear chromatin to fragments of 200-500 bp using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with a specific antibody (e.g., anti-EZH2) overnight at 4°C.

-

Complex Capture: Capture the antibody-chromatin complexes with Protein A/G magnetic beads.

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and perform high-throughput sequencing.

-

Data Analysis: Align sequence reads to the reference genome and perform peak calling to identify EZH2 binding sites. Integrate with RNA-seq data to correlate binding with gene expression changes.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows are provided below using Graphviz (DOT language) to facilitate a clear understanding of the complex relationships.

Figure 1: Canonical vs. Non-Canonical Functions of EZH2 and the selective impact of this compound.

Figure 2: A streamlined workflow for Co-Immunoprecipitation (Co-IP).

Figure 3: A simplified workflow for Chromatin Immunoprecipitation sequencing (ChIP-seq).

Conclusion and Future Directions

EZH2's non-canonical functions represent a significant paradigm in cancer biology, offering an explanation for the limited efficacy of catalytic EZH2 inhibitors in certain contexts. While this compound and similar drugs are valuable tools for cancers dependent on the PRC2-mediated gene silencing, their inability to disrupt the methyltransferase-independent activities of EZH2 highlights a critical unmet need. Future drug development efforts should focus on strategies that can target both the canonical and non-canonical functions of EZH2. The development of EZH2 degraders, such as PROTACs, which eliminate the entire EZH2 protein, holds significant promise in overcoming the limitations of purely catalytic inhibitors and offering a more comprehensive therapeutic approach for a broader range of EZH2-driven cancers. This technical guide provides the foundational knowledge and experimental framework to accelerate research and development in this exciting and rapidly evolving field.

References

- 1. A cryptic transactivation domain of EZH2 binds AR and AR’s splice variant, promoting oncogene activation and tumorous transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. EZH2 non-canonically binds cMyc and p300 through a cryptic transactivation domain to mediate gene activation and promote oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CPI-1205 in Epigenetic Regulation Beyond Cancer: A Technical Guide

Executive Summary: Enhancer of Zeste Homolog 2 (EZH2) is the catalytic core of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator that silences gene expression via trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3). While dysregulation of EZH2 is a well-established driver in oncology, a growing body of preclinical evidence implicates its pivotal role in the pathogenesis of various non-malignant diseases, including fibrosis, autoimmune disorders, and neuroinflammation. CPI-1205 (lirametostat) is a potent, orally available, and selective small molecule inhibitor of EZH2.[1] Although primarily investigated in cancer, its mechanism of action holds significant therapeutic promise for non-cancerous conditions driven by aberrant epigenetic silencing. This guide explores the molecular basis for EZH2's role in these diseases and provides a technical overview of the preclinical rationale and methodologies for evaluating this compound as a potential therapeutic agent in these expanded indications.

EZH2 and PRC2-Mediated Gene Silencing

The PRC2 complex is a fundamental component of the epigenetic machinery responsible for maintaining cellular identity and regulating gene expression. Its core components are EZH2 (the catalytic subunit), SUZ12, and EED. EZH2 utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to catalyze the trimethylation of H3K27. This H3K27me3 mark serves as a docking site for Polycomb Repressive Complex 1 (PRC1), which further compacts chromatin and represses the transcription of target genes. In various pathological states, the overexpression or hyperactivity of EZH2 leads to the inappropriate silencing of protective genes, such as tumor suppressors or anti-fibrotic factors. This compound is a reversible, SAM-competitive inhibitor that selectively targets the catalytic activity of both wild-type and mutant EZH2, thereby preventing H3K27 methylation and restoring the expression of silenced genes.[1]

References

CPI-1205: A Technical Guide to its Impact on the Polycomb Repressive Complex 2 (PRC2)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of CPI-1205 (also known as Lirametostat), a small molecule inhibitor targeting the Enhancer of Zeste Homolog 2 (EZH2). EZH2 is the catalytic core of the Polycomb Repressive Complex 2 (PRC2), a critical epigenetic regulator frequently dysregulated in various cancers. This guide details the mechanism of action of this compound, its biochemical and cellular potency, relevant experimental methodologies, and its downstream effects on cancer signaling pathways.

Introduction: The PRC2 Complex and its Role in Cancer

The Polycomb Repressive Complex 2 (PRC2) is a multi-protein complex essential for epigenetic gene silencing.[1][2][3] Its primary function is to catalyze the mono-, di-, and trimethylation of lysine (B10760008) 27 on histone H3 (H3K27), with H3K27me3 being a hallmark of transcriptionally silent chromatin.[1][3][4] This repressive mark is crucial for regulating gene expression during embryonic development and maintaining cell identity.[1][5]

The core components of the PRC2 complex include:

-

EZH2 (or its homolog EZH1): The catalytic subunit containing the SET domain responsible for methyltransferase activity.[1][2]

-

EED (Embryonic Ectoderm Development): A crucial structural component that binds to the H3K27me3 mark, enabling the allosteric activation and propagation of the repressive signal.[4][6]

-

SUZ12 (Suppressor of Zeste 12): A zinc-finger protein required for the integrity and catalytic activity of the complex.[1][6]

-

RbAp48 (Retinoblastoma-binding protein 48): A histone-binding protein that helps anchor the complex to nucleosomes.[1]

Dysregulation, often through overexpression or gain-of-function mutations of EZH2, is implicated in the pathogenesis of numerous malignancies, including B-cell lymphomas and prostate cancer.[7][8][9] Aberrant EZH2 activity leads to the silencing of tumor suppressor genes, promoting cancer cell proliferation and survival.[8][10][11] This makes EZH2 a compelling therapeutic target for cancer intervention.[7][12]

This compound: A Potent and Selective EZH2 Inhibitor

This compound is an orally bioavailable, potent, and selective small molecule inhibitor of EZH2.[7][13][14] It was developed to target both wild-type and mutated forms of EZH2, which are prevalent in certain cancers.[7][15] By inhibiting the catalytic activity of EZH2, this compound aims to reverse the aberrant gene silencing driven by PRC2, thereby restoring the expression of tumor suppressor genes and impeding cancer progression.[7][16] Preclinical and clinical studies have investigated its efficacy in various cancers, notably B-cell lymphomas and metastatic castration-resistant prostate cancer (mCRPC).[17][18][19]

Mechanism of Action of this compound

This compound functions as a cofactor-competitive inhibitor.[15][18][19] It competes with the methyl donor, S-adenosyl-L-methionine (SAM), for binding to the catalytic pocket within the SET domain of EZH2.[20][21] This reversible inhibition prevents the transfer of a methyl group to histone H3 at lysine 27.[7] The direct consequence is a global reduction in H3K27me3 levels, leading to the derepression of PRC2 target genes.[7][22] This reactivation of silenced genes, including tumor suppressors, can induce apoptosis and decrease the proliferation of cancer cells that are dependent on EZH2 activity.[7][13]

Quantitative Data on this compound

The potency, selectivity, and preclinical pharmacokinetic properties of this compound have been characterized in various studies.

Table 1: Potency and Selectivity of this compound

| Target | Assay Type | IC50 / EC50 (nM) | Reference(s) |

|---|---|---|---|

| EZH2 (Wild-Type) | Biochemical | 2 | [13][22] |

| EZH2 (Y641N Mutant) | Biochemical | 3 | [22] |

| EZH1 | Biochemical | 52 | [13][20][22] |

| Global H3K27me3 Levels | Cellular (HeLa) | 32 |[12][22] |

Table 2: Preclinical Pharmacokinetic Profile of this compound

| Species | Clearance | Oral Bioavailability (F%) | Reference(s) |

|---|---|---|---|

| Rat | 3.19 L/h/kg | 44.6% | [13] |

| Dog | 1.41 L/h/kg | 46.2% |[13] |

Table 3: Key Clinical Trials Involving this compound

| Trial ID | Phase | Condition | Intervention | Status (Historical) |

|---|---|---|---|---|

| NCT02395601 | Phase I | B-Cell Lymphomas | This compound | Recruiting (as per sources)[17][23] |

| NCT03480646 | Phase Ib/II | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | this compound + Enzalutamide or Abiraterone/Prednisone | Recruiting (as per sources)[19] |

Key Experimental Protocols